molecular formula C22H22N2O B5675396 4-(1-azepanylcarbonyl)-2-phenylquinoline

4-(1-azepanylcarbonyl)-2-phenylquinoline

Cat. No.: B5675396
M. Wt: 330.4 g/mol
InChI Key: BAEJBVMLFDYDBQ-UHFFFAOYSA-N
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Description

4-(1-Azepanylcarbonyl)-2-phenylquinoline is a quinoline derivative featuring a 2-phenyl substituent and a 1-azepanylcarbonyl group at the 4-position.

Properties

IUPAC Name

azepan-1-yl-(2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c25-22(24-14-8-1-2-9-15-24)19-16-21(17-10-4-3-5-11-17)23-20-13-7-6-12-18(19)20/h3-7,10-13,16H,1-2,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEJBVMLFDYDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Analogues of 4-(1-Azepanylcarbonyl)-2-Phenylquinoline
Compound Name 4-Position Substituent Melting Point (°C) Synthesis Method Biological Activity Reference
4-(1H-Indol-3-yl)-2-phenylquinoline (4a) Indole 229–231 Reductive cyclization (Fe/HCl) Not reported
4-(1-Methylindol-3-yl)-2-phenylquinoline (4q) Methylindole 138–140 Reductive cyclization (Fe/HCl) Not reported
6-Fluoro-4-(1H-indol-3-yl)-2-phenylquinoline (4b) Fluoro-indole 154–156 Reductive cyclization (Fe/HCl) Not reported
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-linked benzoate Not reported Coupling reaction Antiviral (SARS-CoV-2 EC₅₀ = 6 µM)
4-(5-Bromo-1H-indol-3-yl)-2-phenylquinoline (4n) Bromo-indole 255–257 Reductive cyclization (Fe/HCl) Not reported
2-Phenylquinoline (4a) None (parent structure) Not reported Dehydrogenative coupling Intermediate for antitrypanosomal agents

Key Observations :

  • Synthesis : Most analogs are synthesized via Fe/HCl-mediated reductive cyclization of nitrochalcone precursors . Piperazine-linked derivatives (e.g., C1) require coupling reactions with activated carbonyl groups . The target compound may utilize similar strategies, substituting indole with azepane carbonyl.
  • Melting Points : Bulky substituents (e.g., bromo-indole in 4n) correlate with higher melting points (255–257°C), whereas methylindole (4q) lowers it (138–140°C) . The azepane carbonyl group, being less rigid than indole, may reduce crystallinity.
Antibacterial and Antifungal Activity
  • Electron-Withdrawing Groups : Halophenyl or pyridyl substituents enhance antibacterial potency compared to electron-donating groups (e.g., methoxy) . The azepane carbonyl group, being electron-withdrawing, may similarly improve activity.
  • Piperazine Derivatives : Compounds like C1 exhibit antiviral activity (SARS-CoV-2 EC₅₀ = 6 µM), suggesting nitrogen-rich substituents enhance interaction with viral targets .
Antiplatelet and Cardiovascular Effects
  • 4-Alkoxy Derivatives: 2-Phenylquinolines with alkoxy groups show antiplatelet aggregation activity, surpassing aspirin in some cases . The azepane’s flexibility may modulate such effects.
Enzymatic Inhibition
  • Oxadiazole-Quinoline Hybrids: Derivatives with trifluoromethylbenzylthio groups (e.g., 6a–6c) inhibit monoamine oxidase and acetylcholinesterase, highlighting the role of hydrophobic substituents .

Physicochemical Properties

  • Hydrogenation Stability: 2-Phenylquinoline derivatives are selectively hydrogenated to tetrahydroquinolines, retaining biological activity . The azepane carbonyl’s stability under such conditions warrants further study.
  • Rotational Barriers : Bulky substituents (e.g., adamantyl) create rotational barriers, influencing atropisomer formation . The azepane’s seven-membered ring may offer intermediate flexibility compared to adamantyl or piperazine groups.

Q & A

Basic Research Questions

Q. What are common synthetic strategies for preparing 4-(1-azepanylcarbonyl)-2-phenylquinoline?

  • Methodological Answer : The compound can be synthesized via dehydrative cyclization and oxidation-aromatization reactions. For example, Zn(OTf)₂ catalyzes the cyclization of diarylmethanols to form the quinoline core, followed by aerobic oxidation to yield 4-arylquinolines. Chiral phosphoric acids (CPAs) can also catalyze this reaction, achieving enantiomeric ratios (e.g., 71:29 er) . Precursors such as quinolinecarboxylic acids or substituted quinoline derivatives are common starting materials .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • HPLC : To determine enantiomeric purity (e.g., Chiralcel IA column, hexane/i-PrOH eluent) .
  • X-ray crystallography : Resolves stereochemistry and confirms molecular packing, as demonstrated for related 2-phenylquinoline-4-carboxylic acid derivatives .
  • NMR/FT-IR : Validates functional groups (e.g., azepanylcarbonyl, phenyl substituents) .

Q. What biological targets are associated with 2-phenylquinoline derivatives?

  • Methodological Answer : These compounds are studied for:

  • Efflux pump inhibition (EPI) : 2-Phenylquinoline derivatives disrupt bacterial efflux pumps (e.g., NorA in Staphylococcus aureus), enhancing antibiotic efficacy .
  • Antitubercular activity : 4-Substituted quinoline analogs show potency against Mycobacterium tuberculosis .
  • Cytotoxicity : Evaluated via assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess human cell toxicity .

Advanced Research Questions

Q. How can enantiomeric excess be optimized in the synthesis of chiral 4-arylquinolines?

  • Methodological Answer : Enantioselective synthesis employs chiral catalysts like CPAs. For example, CPAs achieved 42% ee in the synthesis of 4-(2-methoxynaphthalen-1-yl)-2-phenylquinoline. Optimization involves screening solvents (e.g., hexane/i-PrOH mixtures), adjusting catalyst loading, and modifying reaction temperatures .

Q. How do structural modifications at the C-2 and C-4 positions affect biological activity?

  • Methodological Answer :

  • C-2 phenyl group : Critical for NorA efflux pump inhibition; replacing it with bulkier substituents reduces activity .
  • C-4 azepanylcarbonyl : Enhances lipophilicity and target binding. Comparative studies with adamantyl or chlorophenyl groups (e.g., 4-(1-adamantyl)quinoline) reveal differences in antitubercular potency .
  • Data Table :
Substituent at C-4Biological Activity (IC₅₀)Reference
1-AzepanylcarbonylPending validation[12, 19]
1-Adamantyl0.8 µM (antitubercular)[3]
4-Chlorophenyl5.2 µM (NorA inhibition)[19]

Q. How can contradictory data in efflux pump inhibition assays be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strain differences, antibiotic synergy protocols). Cross-validation strategies include:

  • Using isogenic S. aureus strains (NorA-overexpressing vs. knockout).
  • Standardizing ciprofloxacin synergy tests (e.g., fixed 1:4 compound:antibiotic ratio) .

Q. What mechanistic studies elucidate the compound’s interaction with bacterial efflux pumps?

  • Methodological Answer :

  • Molecular docking : Predicts binding to NorA’s hydrophobic cavity.
  • Ethidium bromide accumulation assays : Quantify efflux inhibition via fluorescence .
  • Resistance frequency testing : Measures delayed emergence of ciprofloxacin resistance in treated bacterial populations .

Q. How is cytotoxicity assessed during drug candidate prioritization?

  • Methodological Answer :

  • In vitro models : Human cell lines (e.g., HEK293) are treated with compound concentrations (1–100 µM) for 48–72 hours.
  • MTT assay : Measures mitochondrial activity; IC₅₀ values <10 µM are prioritized for further studies .

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